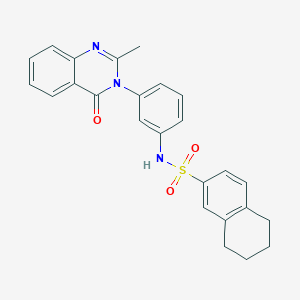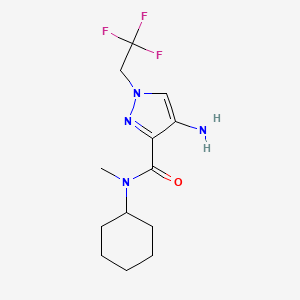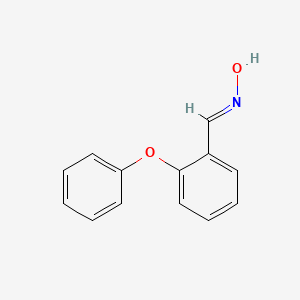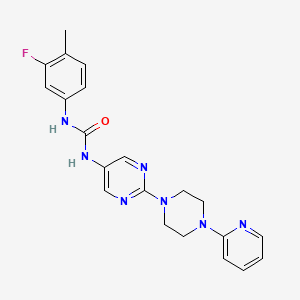![molecular formula C14H14FN3O B2920689 N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2189498-40-4](/img/structure/B2920689.png)
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the family of pyrazole-derived cannabinoids. FMPP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide acts on the endocannabinoid system, specifically by binding to the CB1 and CB2 receptors. This binding results in the activation of various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide in lab experiments is its specificity for the CB1 and CB2 receptors, which allows for more targeted studies of the endocannabinoid system. However, N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
Future research on N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide could focus on its potential therapeutic applications in other types of cancer, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could investigate the effects of N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide on other signaling pathways and cellular processes beyond the endocannabinoid system.
Synthesis Methods
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 1-methylpyrazole in the presence of a base, followed by the addition of propargyl bromide and subsequent purification steps.
Scientific Research Applications
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has been studied for its potential anti-cancer properties, particularly in the treatment of breast cancer. Studies have shown that N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-13(19)16-14(12-8-9-18(2)17-12)10-4-6-11(15)7-5-10/h3-9,14H,1H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCMHGYALOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2920614.png)
![2,6-difluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2920615.png)

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
![2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2920618.png)



![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)

